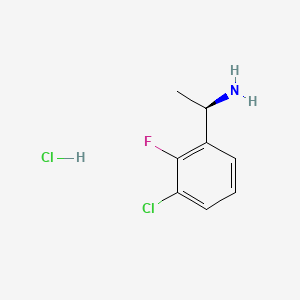

(R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride

描述

®-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride is a chiral amine compound that contains both chlorine and fluorine atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of both chlorine and fluorine atoms in the aromatic ring can influence the compound’s reactivity and biological activity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of the 3-chloro-2-fluorobenzaldehyde.

Reductive Amination: The 3-chloro-2-fluorobenzaldehyde undergoes reductive amination with an appropriate amine source, such as ®-1-phenylethylamine, in the presence of a reducing agent like sodium triacetoxyborohydride.

Hydrochloride Salt Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent product quality.

化学反应分析

Types of Reactions

®-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms in the aromatic ring can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

Acylation: The amine group can react with acyl chlorides to form amides.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Acylation: Acyl chlorides or anhydrides in the presence of a base like pyridine can facilitate acylation reactions.

Major Products Formed

Substitution: Products include substituted aromatic compounds with different nucleophiles replacing the chlorine or fluorine atoms.

Oxidation: Products include imines or nitriles.

Reduction: Products include secondary amines.

Acylation: Products include amides.

科学研究应用

Synthesis of Pharmaceutical Agents

(R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride serves as an essential intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders. Its unique structure allows for modifications that can enhance efficacy and reduce side effects.

- Antidepressants : The compound is being explored for its potential in developing new antidepressants by modifying its structure to optimize therapeutic effects while minimizing adverse reactions .

Neurotransmitter Modulation

Research indicates that this compound interacts with neurotransmitter receptors, particularly serotonin and dopamine receptors. This interaction suggests potential applications in treating psychiatric disorders by modulating neurotransmitter systems .

In Vitro Studies

The compound has been utilized in various biological studies to understand the effects of halogenated amines on biological systems. These studies contribute to the understanding of pharmacological profiles and mechanisms of action associated with halogenated compounds .

Antimalarial Activity

In a study involving a series of related compounds, this compound was evaluated for its antimalarial activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum. The results demonstrated significant activity in the low nanomolar range, highlighting its potential as a lead compound for antimalarial drug development .

作用机制

The mechanism of action of ®-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways and molecular interactions depend on the specific application and target.

相似化合物的比较

Similar Compounds

®-1-(3-Chloro-2-fluorophenyl)ethanamine: The free base form of the compound without the hydrochloride salt.

®-1-(3-Chloro-2-fluorophenyl)propanamine: A similar compound with an additional methylene group in the alkyl chain.

®-1-(3-Chloro-2-fluorophenyl)butanamine: Another analog with a longer alkyl chain.

Uniqueness

®-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride is unique due to its specific combination of chlorine and fluorine atoms in the aromatic ring, which can significantly influence its chemical reactivity and biological activity. The chiral nature of the compound also adds to its uniqueness, as it can exhibit enantioselective interactions with biological targets.

生物活性

(R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride, a chiral amine compound, has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article explores the biological activity of this compound, including its mechanism of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

The compound features a chiral center and contains both chlorine and fluorine substituents on the aromatic ring, which significantly influence its reactivity and biological activity. The molecular formula is with a molecular weight of approximately 175.62 g/mol.

The biological activity of this compound primarily involves its interaction with various neurotransmitter receptors:

- Binding Affinity : The presence of halogen atoms enhances the compound's binding affinity to specific receptors, particularly serotonin and dopamine receptors, which are crucial in modulating mood and behavior.

- Neurotransmitter Modulation : Research indicates that this compound may influence neurotransmitter systems, suggesting potential applications in treating psychiatric disorders .

Applications in Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of various pharmaceutical agents targeting neurological disorders. Its applications include:

- Synthesis of Antidepressants : The compound can be utilized in developing antidepressants by modifying its structure to enhance efficacy and reduce side effects.

- Research on Halogenated Amines : It is also used in studies examining the effects of halogenated amines on biological systems, contributing to the understanding of their pharmacological profiles .

Biological Activity Data

The biological activity of this compound has been evaluated through various assays. Below is a summary table showcasing its activity against different biological targets:

Case Studies

Several studies have highlighted the potential therapeutic effects of this compound:

- Psychiatric Applications : A study demonstrated that modifications of this compound could lead to enhanced antidepressant-like effects in animal models, indicating its potential for treating depression.

- TRPV1 Antagonism : Research exploring TRPV1 antagonists revealed that structurally similar compounds exhibited significant analgesic properties, suggesting that this compound might share similar pathways .

- Antimicrobial Activity : In vitro tests showed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

属性

IUPAC Name |

(1R)-1-(3-chloro-2-fluorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN.ClH/c1-5(11)6-3-2-4-7(9)8(6)10;/h2-5H,11H2,1H3;1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEVBNFPEJNNLJJ-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=CC=C1)Cl)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C(=CC=C1)Cl)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00704132 | |

| Record name | (1R)-1-(3-Chloro-2-fluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253792-97-0 | |

| Record name | (1R)-1-(3-Chloro-2-fluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。